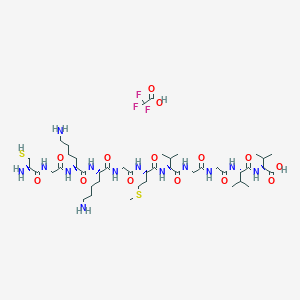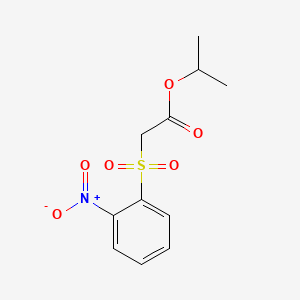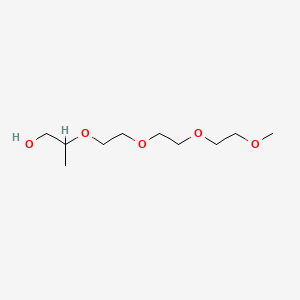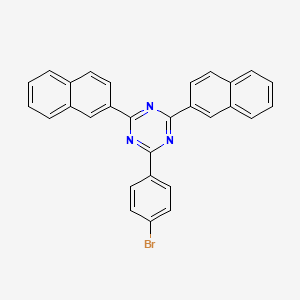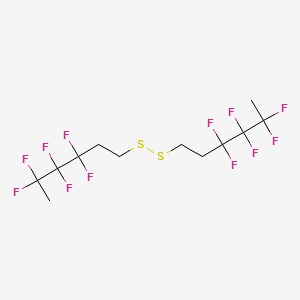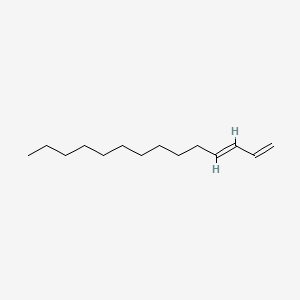
Tetradeca-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradeca-1,3-diene is an organic compound with the molecular formula C14H26 It is a diene, meaning it contains two double bonds within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradeca-1,3-diene can be synthesized through several methods. One common approach involves the reaction of diazo compounds with furans, which features metal-free and additive-free conditions . This method is notable for its broad functional group tolerance and the use of readily accessible starting materials.
Industrial Production Methods: In industrial settings, the production of this compound often involves the polymerization of dienes using catalysts such as aluminum triisobutyl-titanium tetrachloride . This method allows for the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: Tetradeca-1,3-diene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or other oxygenated products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of alkanes.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and osmium tetroxide.
Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can produce alkanes.
Scientific Research Applications
Tetradeca-1,3-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and the development of new drugs.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of Tetradeca-1,3-diene involves its interaction with various molecular targets and pathways. For example, it can undergo cycloaddition reactions, which involve the formation of a ring structure through the interaction of the diene with another molecule. This process is facilitated by the presence of specific catalysts and reaction conditions .
Comparison with Similar Compounds
Tetradeca-1,3-diene can be compared with other similar compounds, such as:
Hexadeca-7Z,11Z-dien-1-al: This compound is a component of insect pheromones and has similar chemical properties.
1,13-Tetradecadiene: This compound has a similar structure but different reactivity and applications.
The uniqueness of this compound lies in its specific double bond positions and its ability to undergo a wide range of chemical reactions, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
25447-84-1 |
|---|---|
Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
(3E)-tetradeca-1,3-diene |
InChI |
InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-14H2,2H3/b7-5+ |
InChI Key |
LRIUTQPZISVIHK-FNORWQNLSA-N |
Isomeric SMILES |
CCCCCCCCCC/C=C/C=C |
Canonical SMILES |
CCCCCCCCCCC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


